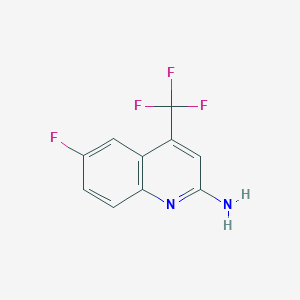

6-Fluoro-4-(trifluoromethyl)quinolin-2-amine

Description

BenchChem offers high-quality 6-Fluoro-4-(trifluoromethyl)quinolin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Fluoro-4-(trifluoromethyl)quinolin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-fluoro-4-(trifluoromethyl)quinolin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F4N2/c11-5-1-2-8-6(3-5)7(10(12,13)14)4-9(15)16-8/h1-4H,(H2,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVVQBWAJXISTTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=CC(=N2)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20705222 | |

| Record name | 6-Fluoro-4-(trifluoromethyl)quinolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20705222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1116339-59-3 | |

| Record name | 6-Fluoro-4-(trifluoromethyl)-2-quinolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1116339-59-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Fluoro-4-(trifluoromethyl)quinolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20705222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Fluoro-4-(trifluoromethyl)quinolin-2-amine: Structure, Synthesis, and Therapeutic Potential

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and potential applications of 6-Fluoro-4-(trifluoromethyl)quinolin-2-amine (CAS No. 1116339-59-3). As a member of the fluorinated quinoline class of heterocyclic compounds, this molecule holds significant promise in the fields of medicinal chemistry and materials science. The strategic incorporation of both a fluorine atom and a trifluoromethyl group onto the quinoline scaffold is anticipated to bestow unique physicochemical properties, influencing its biological activity and pharmacokinetic profile. This document will delve into the theoretical and analogous experimental data to elucidate its structural characteristics, propose a viable synthetic pathway, and explore its potential as a scaffold for novel therapeutic agents. While specific experimental data for this compound is not widely published, this guide synthesizes information from closely related analogues to provide a robust and insightful resource for the scientific community.

Introduction: The Significance of Fluorinated Quinolines

The quinoline ring system is a foundational scaffold in medicinal chemistry, present in a wide array of natural products and synthetic drugs.[1] Its versatile structure has been exploited to develop agents with diverse therapeutic applications, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1] The introduction of fluorine-containing substituents, such as a fluoro or trifluoromethyl group, is a well-established strategy in drug design to modulate a molecule's metabolic stability, lipophilicity, bioavailability, and binding affinity.[2] The trifluoromethyl group, in particular, is known for its strong electron-withdrawing nature and its ability to enhance membrane permeability.[3][4]

6-Fluoro-4-(trifluoromethyl)quinolin-2-amine combines these key structural features, making it a molecule of considerable interest for the development of novel pharmaceuticals and functional materials. This guide aims to provide a detailed technical understanding of this compound, leveraging available data on its analogues to predict its properties and potential.

Molecular Structure and Physicochemical Properties

The molecular structure of 6-Fluoro-4-(trifluoromethyl)quinolin-2-amine is characterized by a quinoline core substituted with a fluorine atom at the 6-position, a trifluoromethyl group at the 4-position, and an amine group at the 2-position.

| Property | Value | Source |

| CAS Number | 1116339-59-3 | [5][6] |

| Molecular Formula | C10H6F4N2 | [5][6] |

| Molecular Weight | 230.16 g/mol | [7] |

| Predicted Boiling Point | 318.7±42.0 °C | [7] |

| Predicted Density | 1.468±0.06 g/cm3 | [7] |

| Predicted pKa | 3.50±0.50 | [7] |

| SMILES | C1=CC2=C(C=C1F)C(=CC(=N)N2)C(F)(F)F | [5] |

| InChI | InChI=1S/C10H6F4N2/c11-5-1-2-8-6(3-5)7(10(12,13)14)4-9(15)16-8/h1-4H,(H2,15,16) | [5] |

| InChIKey | KVVQBWAJXISTTM-UHFFFAOYSA-N | [5] |

Note: Some physical properties are predicted due to the absence of published experimental data.

Spectroscopic Characterization (Predicted)

While experimental spectra for 6-Fluoro-4-(trifluoromethyl)quinolin-2-amine are not publicly available, data from commercial suppliers indicate that NMR, CNMR, HPLC, and LC-MS data have been generated.[5] Based on the analysis of structurally similar compounds, the following spectral characteristics can be anticipated:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring system. The chemical shifts will be influenced by the electron-withdrawing effects of the fluorine and trifluoromethyl groups. The protons of the amino group will likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display signals for the ten carbon atoms of the quinoline core. The carbon attached to the trifluoromethyl group will exhibit a characteristic quartet due to C-F coupling. The carbons attached to the fluorine and amino groups will also show distinct chemical shifts.

-

¹⁹F NMR: The fluorine NMR will show two distinct signals: one for the fluorine atom at the 6-position and another for the trifluoromethyl group at the 4-position, which will appear as a singlet.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of 230.16. Fragmentation patterns would likely involve the loss of the trifluoromethyl group and other characteristic cleavages of the quinoline ring.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-F stretching vibrations (around 1100-1300 cm⁻¹), and aromatic C=C and C=N stretching vibrations.

Crystallography and Molecular Geometry

No experimental crystal structure for 6-Fluoro-4-(trifluoromethyl)quinolin-2-amine has been reported. However, analysis of related quinoline structures suggests that the quinoline ring system is essentially planar.[8] The trifluoromethyl group will adopt a tetrahedral geometry, and the exocyclic amino group will be situated in the plane of the quinoline ring to maximize conjugation.

Synthesis of 6-Fluoro-4-(trifluoromethyl)quinolin-2-amine

A definitive, published synthetic protocol for 6-Fluoro-4-(trifluoromethyl)quinolin-2-amine is not available. However, based on established synthetic methodologies for substituted quinolines, a plausible and efficient route can be proposed. A common and effective method for the synthesis of 2-aminoquinolines involves the cyclization of appropriately substituted anilines.

Proposed Synthetic Pathway: Friedländer Annulation

The Friedländer annulation, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an activated methylene group, is a classical and versatile method for quinoline synthesis. A variation of this approach, starting from a substituted aniline and a β-ketoester, is a likely route.

Caption: Potential therapeutic applications of 6-Fluoro-4-(trifluoromethyl)quinolin-2-amine.

Experimental Protocols for Evaluation

To ascertain the therapeutic potential of 6-Fluoro-4-(trifluoromethyl)quinolin-2-amine, a series of in vitro and in vivo assays would be necessary. The following are generalized protocols based on standard methodologies in the field.

In Vitro Anticancer Activity Assay

Objective: To determine the cytotoxic effect of the compound on various cancer cell lines.

Protocol:

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Compound Treatment: Seed cells in 96-well plates and allow them to adhere overnight. Treat the cells with serial dilutions of 6-Fluoro-4-(trifluoromethyl)quinolin-2-amine (typically ranging from 0.01 µM to 100 µM) for 48-72 hours.

-

Viability Assay: Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or PrestoBlue assay.

-

Data Analysis: Measure the absorbance or fluorescence and calculate the percentage of cell viability relative to untreated controls. Determine the IC₅₀ (half-maximal inhibitory concentration) value for each cell line.

In Vitro Antimalarial Assay

Objective: To evaluate the efficacy of the compound against Plasmodium falciparum.

Protocol:

-

Parasite Culture: Culture chloroquine-sensitive and chloroquine-resistant strains of P. falciparum in human erythrocytes in a complete medium.

-

Drug Susceptibility Assay: Synchronize the parasite culture to the ring stage. Add serial dilutions of the test compound to the culture in 96-well plates.

-

Incubation: Incubate the plates for 72 hours under standard culture conditions.

-

Parasite Growth Inhibition Assay: Quantify parasite growth using a SYBR Green I-based fluorescence assay or a pLDH (parasite lactate dehydrogenase) assay.

-

Data Analysis: Calculate the IC₅₀ values by plotting the percentage of growth inhibition against the drug concentration.

Conclusion and Future Directions

6-Fluoro-4-(trifluoromethyl)quinolin-2-amine is a promising molecular scaffold with significant potential in drug discovery and materials science. The strategic placement of fluoro and trifluoromethyl groups on the 2-aminoquinoline core is expected to confer favorable physicochemical and biological properties. While a comprehensive experimental characterization of this specific molecule is not yet publicly available, this technical guide provides a solid foundation for future research by synthesizing information from closely related compounds.

Future research should focus on:

-

Definitive Synthesis and Characterization: The development and publication of a detailed synthetic protocol and complete spectroscopic and crystallographic characterization are crucial next steps.

-

Biological Screening: A comprehensive biological evaluation against a wide range of cancer cell lines, microbial pathogens (including resistant strains), and a panel of kinases is warranted.

-

Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of analogues with modifications at the amino group and other positions on the quinoline ring will be essential for optimizing potency and selectivity.

-

In Vivo Efficacy and Pharmacokinetic Studies: Promising lead compounds identified from in vitro studies should be advanced to animal models to assess their efficacy, toxicity, and pharmacokinetic profiles.

The exploration of 6-Fluoro-4-(trifluoromethyl)quinolin-2-amine and its derivatives holds the potential to yield novel therapeutic agents to address unmet medical needs.

References

- EP0039810A1 - Process for the preparation of 2-trifluoromethyl aniline - Google P

-

The Potential of 2-Substituted Quinolines as Antileishmanial Drug Candidates - PMC - NIH. (URL: [Link])

-

Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PubMed Central. (URL: [Link])

-

Synthesis of 2-trifluoromethylated quinolines from CF3-alkenes - RSC Publishing. (URL: [Link])

- EP0038465A1 - Process for the preparation of 2-trifluoromethyl aniline - Google P

-

2D QSAR Analysis of Substituted Quinoxalines for their Antitubercular and Antileptospiral Activities - PubMed. (URL: [Link])

-

Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC. (URL: [Link])

-

Spectroscopic Analysis of an Antimalarial Drug's (Quinine) Influence on Human Serum Albumin Reduction and Antioxidant Potential - MDPI. (URL: [Link])

-

Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species - MDPI. (URL: [Link])

- EP0820981A1 - Process for the preparation of 2-trifluoromethoxy-aniline - Google P

-

Favorable Preclinical Pharmacological Profile of a Novel Antimalarial Pyrrolizidinylmethyl Derivative of 4-amino-7-chloroquinoli - Malaria World. (URL: [Link])

-

Cas Number 1116339-63-9|(6-FLUORO-4-(TRIFLUOROMETHYL)QUINOLIN-2-YL)METHANOL|C11H7F4NO | molecularinfo.com. (URL: [Link])

-

The molecular structure of compounds 2 (a) and 3 (b) with ellipsoids drawn at the 50% probability level. - ResearchGate. (URL: [Link])

- US6333434B1 - Preparation of trifluoromethylanilines - Google P

-

Synthesis, Spectral Studies and Antimicrobial Activity of 2-Aryl-3-(2′-n-butyl-4′-chloro-1′-H,5′-imidazolyl)-quinoxazolines - MDPI. (URL: [Link])

-

(PDF) Synthesis, Characterization and Biological Evaluation of some Newer 5-[6-Chloro/Fluor/Nitro-2-(p-Chloro/Fluoro/Methyl Phenyl)-Quinolin-4-yl]-1,3,4-Oxadiazole-2-Thiols - ResearchGate. (URL: [Link])

-

Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC - NIH. (URL: [Link])

-

8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline | C10H5F4NO | CID 2737339 - PubChem. (URL: [Link])

-

3-[(3-Fluoro-4-Methoxybenzyl)amino]-6-(Trifluoromethyl)quinoxaline-2-Carboxylic Acid. (URL: [Link])

Sources

- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. EP0038465A1 - Process for the preparation of 2-trifluoromethyl aniline - Google Patents [patents.google.com]

- 4. ossila.com [ossila.com]

- 5. 6-Fluoro-4-(trifluoromethyl)quinolin-2-amine,1116339-59-3-Amadis Chemical [amadischem.com]

- 6. 1116339-59-3 Cas No. | 6-Fluoro-4-(trifluoromethyl)quinolin-2-amine | Matrix Scientific [matrixscientific.com]

- 7. 6-Fluoro-4-(trifluoromethyl)quinolin-2-amine ,97% CAS#: 1116339-59-3 [m.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

The Fluorine Spark: A Technical Chronicle of the Quinolone Antibiotics

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The journey of quinolone antibiotics from a serendipitous discovery to a cornerstone of antibacterial therapy is a compelling narrative of chemical ingenuity and evolving biological understanding. This technical guide chronicles the history and discovery of fluorinated quinolones, tracing their lineage from the first-generation quinolone, nalidixic acid, to the sophisticated, broad-spectrum fluoroquinolones that have become indispensable in modern medicine. We will dissect the pivotal role of fluorine in revolutionizing the potency and spectrum of these agents, explore their molecular mechanism of action, delineate the critical structure-activity relationships that have guided their development, and touch upon their expanding therapeutic horizons beyond bacterial infections. This guide is intended to provide a comprehensive resource for professionals in the field, grounding technical details in the causal logic of scientific discovery and drug development.

The Dawn of the Quinolone Era: A Fortuitous Discovery

The story of the quinolones begins not with a targeted search for antibiotics, but as a byproduct of antimalarial research. In 1962, while attempting to synthesize chloroquine, George Lesher and his colleagues at the Sterling-Winthrop Research Institute isolated a chemical impurity.[1][][3] This compound, a 1,8-naphthyridine derivative named nalidixic acid, demonstrated modest but notable antibacterial activity, particularly against Gram-negative bacteria.[1][4] Introduced for clinical use in 1967 for treating urinary tract infections (UTIs), nalidixic acid became the progenitor of an entirely new class of synthetic antibacterial agents.[4][5]

Although technically a naphthyridine, nalidixic acid is considered the first-generation quinolone and the predecessor to all subsequent quinolone antibiotics.[1] Its discovery sparked a wave of synthetic efforts, leading to over 10,000 analogs being synthesized in the following years, though only a few reached clinical practice.[1] Other first-generation quinolones, such as pipemidic acid and oxolinic acid, offered only marginal improvements over nalidixic acid.[1] These early agents were characterized by a narrow spectrum of activity, primarily targeting Gram-negative bacteria, and were limited by the rapid development of bacterial resistance.[6]

The Fluorine Revolution: A Quantum Leap in Potency and Spectrum

The true potential of the quinolone scaffold was unlocked in the late 1970s and early 1980s with a key chemical modification: the introduction of a fluorine atom at the C-6 position of the quinolone ring.[][7] This innovation gave rise to the fluoroquinolones, a second generation of compounds with dramatically enhanced antibacterial properties.[1] The fluorine atom was found to significantly increase the drug's penetration into the bacterial cell and enhance its inhibitory effect on the target enzymes.[]

Norfloxacin, developed in the early 1980s, was the first of this new breed of fluoroquinolones.[][8] It exhibited a much broader spectrum of activity than its predecessors, including activity against Pseudomonas aeruginosa.[8] This breakthrough was swiftly followed by the synthesis of ciprofloxacin in 1981, which demonstrated even greater potency.[4][7] The success of these second-generation fluoroquinolones solidified their place as vital tools in the fight against a wide range of bacterial infections.[4]

The development of fluoroquinolones has been marked by a generational evolution, with each subsequent generation offering improvements in spectral coverage, pharmacokinetic properties, and safety profiles.

| Generation | Key Agents | Spectrum of Activity | Key Structural Features |

| First | Nalidixic Acid, Pipemidic Acid | Narrow: Primarily Gram-negative enteric bacteria.[1][6] | Non-fluorinated quinolone or naphthyridine core. |

| Second | Norfloxacin, Ciprofloxacin, Enoxacin | Broadened: Excellent Gram-negative coverage (including P. aeruginosa) and some Gram-positive and atypical pathogen activity.[1][9] | Introduction of a fluorine atom at C-6 and often a piperazine ring at C-7.[6] |

| Third | Levofloxacin, Sparfloxacin | Enhanced Gram-positive (especially Streptococcus pneumoniae) and atypical pathogen coverage.[1][9] | Various modifications to the C-7 and N-1 substituents to improve Gram-positive activity.[6] |

| Fourth | Moxifloxacin, Gemifloxacin, Trovafloxacin | Broad-spectrum: Retains activity of previous generations with added anaerobic coverage.[1][9] | Modifications at the C-8 position (e.g., a methoxy group) and bulky C-7 substituents.[6] |

Unraveling the Mechanism of Action: Targeting Bacterial DNA Synthesis

Fluoroquinolones exert their bactericidal effect by inhibiting the enzymes essential for bacterial DNA replication: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[7][10][11] These enzymes are crucial for managing the topological state of DNA during replication, transcription, and repair.[12]

-

DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, which is a critical step for initiating DNA replication.[13] In many Gram-negative bacteria, DNA gyrase is the primary target of fluoroquinolones.[1][14]

-

Topoisomerase IV: This enzyme is primarily responsible for decatenating (separating) the daughter DNA chromosomes after replication.[13][14] In many Gram-positive bacteria, topoisomerase IV is the main target.[1][14]

The inhibition of these enzymes by fluoroquinolones leads to the stabilization of the enzyme-DNA complex, which in turn blocks the progression of the replication fork.[15][16] This blockage ultimately results in double-strand breaks in the bacterial chromosome, triggering a cascade of events that lead to rapid cell death.[15][16] Eukaryotic cells do not possess DNA gyrase or topoisomerase IV, which accounts for the selective toxicity of these drugs against bacteria.[1]

Caption: Fluoroquinolone entry and inhibition of DNA gyrase/topoisomerase IV.

Structure-Activity Relationship (SAR): The Blueprint for Potency

The remarkable versatility of the quinolone scaffold lies in the ability to fine-tune its biological activity through chemical modifications at various positions of the bicyclic core.[7][17] Understanding these structure-activity relationships (SAR) has been the driving force behind the development of more potent and safer fluoroquinolones.

-

N-1 Position: Substitution at this position is crucial for antibacterial activity. A cyclopropyl group, as seen in ciprofloxacin, generally confers the highest potency.[6][18]

-

C-3 Carboxylic Acid and C-4 Carbonyl Group: These moieties are essential for binding to the DNA-enzyme complex and are indispensable for antibacterial activity.[8]

-

C-6 Position: The introduction of a fluorine atom here was the hallmark of the second generation, dramatically increasing potency by enhancing cell penetration and gyrase inhibition.[][6]

-

C-7 Position: This position is a key site for modification to modulate the spectrum of activity and pharmacokinetic properties. Large heterocyclic substituents, such as a piperazine ring, generally enhance activity against Gram-negative bacteria.[6] Modifications to this ring can improve Gram-positive and anaerobic coverage.[6]

-

C-8 Position: A halogen (F or Cl) or a methoxy group at this position can enhance activity and reduce the potential for resistance development.[6][19]

Caption: A simplified workflow for the Gould-Jacobs synthesis of quinolones.

While the Gould-Jacobs reaction is foundational, modern synthetic chemistry has introduced more efficient and versatile methods, including transition-metal-catalyzed C-H activation and photo-induced oxidative cyclization, to construct the quinoline scaffold. [20]

Beyond Bacteria: Expanding Therapeutic Horizons

The unique mechanism of action of fluoroquinolones—targeting type II topoisomerases—has prompted investigations into their therapeutic potential beyond bacterial infections.

-

Anticancer Activity: Human cells also possess type II topoisomerases that are critical for cell division. Some fluoroquinolone derivatives have been shown to inhibit human topoisomerase II, leading to DNA damage and apoptosis in cancer cells. [21][22]This has opened an avenue for repurposing and developing novel fluoroquinolone analogs as anticancer agents, potentially offering lower toxicity compared to traditional chemotherapeutics. [21][23][24]* Antimalarial Activity: The urgent need for new antimalarial drugs has led researchers to explore various compound classes. Fluoroquinolones have demonstrated activity against the Plasmodium parasite, which causes malaria. [25][26]They appear to target the parasite's DNA gyrase, an enzyme present in the apicoplast (a unique organelle in Plasmodium), inhibiting parasite replication in both the liver and blood stages. [25][27]

The Challenge of Resistance and Future Perspectives

The extensive use of fluoroquinolones has inevitably led to the emergence and spread of bacterial resistance, threatening their clinical utility. [10]Resistance typically develops through two primary mechanisms:

-

Target-Site Mutations: Spontaneous mutations in the genes encoding DNA gyrase (gyrA, gyrB) and topoisomerase IV (parC, parE) can alter the drug-binding site, reducing the affinity of fluoroquinolones for their targets. [12][15][28][29]2. Reduced Drug Accumulation: Bacteria can acquire mutations that either decrease the influx of the drug (e.g., by altering porin channels) or increase its efflux from the cell via multidrug resistance (MDR) pumps. [12][29] Combating resistance requires a multi-pronged approach, including antimicrobial stewardship to ensure judicious use of existing drugs and the development of new agents that can evade current resistance mechanisms. Future research in the field is focused on designing novel quinolones with enhanced activity against resistant strains, improved safety profiles, and the potential to act as dual-target inhibitors to slow the development of resistance.

Conclusion

From an unexpected impurity in an antimalarial synthesis to a vast and versatile class of antibiotics, the story of fluorinated quinolones is a testament to the power of medicinal chemistry. The strategic incorporation of the fluorine atom was a transformative event, unlocking unprecedented antibacterial potency and a broad spectrum of activity. The subsequent generations of fluoroquinolones, guided by a deep understanding of their mechanism of action and structure-activity relationships, have provided clinicians with powerful weapons against a wide array of bacterial pathogens. As we face the growing challenge of antimicrobial resistance, the lessons learned from the history of fluoroquinolones will continue to guide the rational design of the next generation of life-saving therapies, both within and beyond the realm of infectious disease.

References

-

Quinolone antibiotic - Wikipedia. (n.d.). Retrieved January 26, 2026, from [Link]

- Ezelarab, H. A., et al. (2024). The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. Antibiotics, 13(2), 153.

- Emmerson, A. M., & Jones, A. M. (2003). The quinolones: decades of development and use. Journal of Antimicrobial Chemotherapy, 51(suppl_1), 13-20.

- Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565-1574.

- Pham, T. D. M., Ziora, Z. M., & Blaskovich, M. A. T. (2019). Quinolone antibiotics. MedChemComm, 10(10), 1719-1739.

-

RegisteredNurseRN. (2022, December 12). Fluoroquinolones (Quinolones) Pharmacology Nursing Mnemonic, Mechanism of Action NCLEX [Video]. YouTube. [Link]

- Ezelarab, H. A., et al. (2024). The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. MDPI.

- Li, Q., et al. (2024).

- Abunada, N. M., et al. (2024). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. Molecules, 29(1), 24.

- Pradines, B., et al. (2001). In Vitro Activities of 25 Quinolones and Fluoroquinolones against Liver and Blood Stage Plasmodium spp. Antimicrobial Agents and Chemotherapy, 45(6), 1746-1750.

- Hooper, D. C. (2000). Mechanisms of drug resistance: quinolone resistance. The Journal of infectious diseases, 182 Suppl 1, S11-S15.

- Chu, D. T., & Fernandes, P. B. (1989). Structure-activity relationships of the fluoroquinolones. Antimicrobial agents and chemotherapy, 33(2), 131-135.

- Aldred, K. J., et al. (2016). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Cold Spring Harbor Perspectives in Medicine, 6(9), a025320.

- Abunada, N. M., et al. (2024). Drug repurposing of fluoroquinolones as anticancer agents in 2023. RSC Medicinal Chemistry.

- Bories, C., et al. (2009). Enhancement of the Antimalarial Activity of Ciprofloxacin Using a Double Prodrug/Bioorganometallic Approach. Journal of Medicinal Chemistry, 52(24), 8063-8071.

- O'Donnell, J. A. (2000). New Classification and Update on the Quinolone Antibiotics. American Family Physician, 61(9), 2741-2748.

- Rusu, A., et al. (2020). Mechanism of action of fluoroquinolones.

- Hooper, D. C. (2001). Mechanisms of Resistance to Quinolones. Clinical Infectious Diseases, 32(Supplement_1), S9-S15.

- Babita, K., & Srivastava, R. (2025). Contemporary Trends in the Greener Synthetic Approaches Towards Quinoline Derivatives. Journal of Heterocyclic Chemistry.

- Ruiz, J. (2003). Mechanisms of resistance to quinolones: target alterations, decreased accumulation and DNA gyrase protection. Journal of antimicrobial chemotherapy, 51(5), 1109-1117.

- News-Medical.Net. (2024, November 20). Novel fluoroquinolone analogs as anticancer agents.

- Ahmad, M., et al. (2025). Spectrum and antimicrobial activities of fluoroquinolone based on their...

- Divo, A. A., et al. (1988). Activity of fluoroquinolone antibiotics against Plasmodium falciparum in vitro. Antimicrobial agents and chemotherapy, 32(8), 1182-1186.

-

Nalidixic acid - Wikipedia. (n.d.). Retrieved January 26, 2026, from [Link]

- Peterson, L. R. (2001). Quinolone Molecular Structure-Activity Relationships: What We Have Learned about Improving Antimicrobial Activity. Clinical Infectious Diseases, 33(Supplement_3), S180-S186.

- Gîrdan, M. A., et al. (2024). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Molecules, 29(11), 2548.

- Aldred, K. J., et al. (2016). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. PubMed.

- Butini, M. E., et al. (2023). Mechanisms of the Antineoplastic Effects of New Fluoroquinolones in 2D and 3D Human Breast and Bladder Cancer Cell Lines. International Journal of Molecular Sciences, 24(13), 10697.

- Sharma, P. C., & Sharma, D. (2020). Fluoroquinolone antibiotics: An overview. Adesh University Journal of Medical Sciences & Research, 2(2), 79-85.

-

The history of fluoroquinolones - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

- Zhao, X., et al. (1998). DNA topoisomerase targets of the fluoroquinolones: A strategy for avoiding bacterial resistance. PNAS, 95(18), 10776-10781.

- Yurttaş, L., & Kaplancıklı, Z. A. (2019). Recent Progress in the Synthesis of Quinolines. Mini reviews in medicinal chemistry, 19(16), 1344-1361.

- Study of Antimicrobial Quinolones and Structure Activity Relationship of Anti-Tubercular Compounds. (n.d.). Research and Reviews.

-

Webber, M. (2014, June 27). Fluoroquinolone resistance in bacteria [Video]. YouTube. [Link]

- Flores-Serrano, C. V., et al. (2023). Fluoroquinolone Analogs, SAR Analysis, and the Antimicrobial Evaluation of 7-Benzimidazol-1-yl-fluoroquinolone in In Vitro, In Silico, and In Vivo Models. Pharmaceuticals, 16(8), 1121.

- Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. (2025, March 21). Thieme.

- A Snapshot on the Development of Quinolones and Fluoroquinolones - An Origin of Nalidixic Acid. (2025, December 16).

- Towards anticancer fluoroquinolones: A review article. (n.d.).

- Peterson, L. R. (2001). Quinolone Molecular Structure-Activity Relationships: What We Have Learned about Improving Antimicrobial Activity. Clinical Infectious Diseases, 33(Supplement_3), S180-S186.

- Bisacchi, G. S., & O'Brien, P. (2015). Origins of the Quinolone Class of Antibacterials: An Expanded “Discovery Story”. Journal of Medicinal Chemistry, 58(12), 4874-4882.

Sources

- 1. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. academic.oup.com [academic.oup.com]

- 5. Nalidixic acid - Wikipedia [en.wikipedia.org]

- 6. Quinolone antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. New Classification and Update on the Quinolone Antibiotics | AAFP [aafp.org]

- 10. mdpi.com [mdpi.com]

- 11. Fluoroquinolone antibiotics: An overview - Adesh University Journal of Medical Sciences & Research [aujmsr.com]

- 12. academic.oup.com [academic.oup.com]

- 13. researchgate.net [researchgate.net]

- 14. youtube.com [youtube.com]

- 15. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Fluoroquinolone Analogs, SAR Analysis, and the Antimicrobial Evaluation of 7-Benzimidazol-1-yl-fluoroquinolone in In Vitro, In Silico, and In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. pnas.org [pnas.org]

- 20. mdpi.com [mdpi.com]

- 21. Drug repurposing of fluoroquinolones as anticancer agents in 2023 - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03571B [pubs.rsc.org]

- 22. researchgate.net [researchgate.net]

- 23. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 24. news-medical.net [news-medical.net]

- 25. In Vitro Activities of 25 Quinolones and Fluoroquinolones against Liver and Blood Stage Plasmodium spp - PMC [pmc.ncbi.nlm.nih.gov]

- 26. journals.asm.org [journals.asm.org]

- 27. pubs.acs.org [pubs.acs.org]

- 28. Mechanisms of drug resistance: quinolone resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Molecular mechanisms of fluoroquinolone resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

The Trifluoromethylquinoline Scaffold: A Privileged Motif in Modern Drug Discovery

An In-Depth Technical Guide to the Biological Activities of Trifluoromethylquinolines for Researchers, Scientists, and Drug Development Professionals.

Introduction: The Strategic Advantage of Fluorination in the Quinoline Core

The quinoline ring system, a bicyclic aromatic heterocycle, represents a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs with a wide spectrum of therapeutic applications.[1] Its versatility and synthetic accessibility have made it a "privileged scaffold" in drug discovery.[2] The strategic incorporation of a trifluoromethyl (-CF3) group onto this scaffold has emerged as a powerful approach to enhance the pharmacological properties of quinoline-based compounds.[3][4]

The trifluoromethyl group imparts unique physicochemical characteristics to the parent molecule. Its high electronegativity and electron-withdrawing nature can significantly modulate the pKa of nearby functional groups, influencing ionization at physiological pH and thereby affecting drug-receptor interactions and solubility.[5] Furthermore, the CF3 group is known to enhance metabolic stability by blocking sites susceptible to oxidative metabolism, leading to improved pharmacokinetic profiles.[6] Its lipophilic nature can also improve membrane permeability, a critical factor for oral bioavailability and reaching intracellular targets.[7] This guide provides a comprehensive overview of the diverse biological activities exhibited by trifluoromethylquinolines, with a focus on their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. We will delve into the underlying mechanisms of action, provide detailed experimental protocols for their evaluation, and present a critical analysis of the structure-activity relationships that govern their therapeutic potential.

Anticancer Activity: A Multi-pronged Assault on Malignancy

Trifluoromethylquinolines have demonstrated significant promise as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.[1][2] Their efficacy stems from their ability to target key signaling pathways and cellular processes that are often dysregulated in cancer.

Mechanism of Action: Targeting Key Oncogenic Pathways

A primary mechanism by which trifluoromethylquinolines exert their anticancer effects is through the inhibition of protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and angiogenesis.[8][9]

-

Tyrosine Kinase Inhibition: Many trifluoromethylquinolines have been identified as potent inhibitors of receptor tyrosine kinases (RTKs) such as the epidermal growth factor receptor (EGFR) and c-Met, which are frequently overexpressed or mutated in various cancers. By blocking the ATP-binding site of these kinases, they prevent downstream signaling cascades, such as the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways, leading to cell cycle arrest and apoptosis.[2]

-

PI3K/mTOR Pathway Inhibition: The phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a critical regulator of cell growth and survival that is often hyperactivated in cancer. Several trifluoromethylquinoline derivatives have been shown to directly inhibit PI3K and/or mTOR, thereby suppressing tumor growth.[10]

-

Tubulin Polymerization Inhibition: Disruption of microtubule dynamics is a clinically validated strategy in cancer chemotherapy. Certain trifluoromethylquinolines have been found to interfere with tubulin polymerization, leading to mitotic arrest and subsequent apoptosis in cancer cells.[9][11]

-

Induction of Apoptosis: Beyond specific pathway inhibition, trifluoromethylquinolines can induce apoptosis through various mechanisms, including the downregulation of anti-apoptotic proteins (e.g., Bcl-2) and the upregulation of pro-apoptotic proteins (e.g., Bax), as well as the activation of caspases.[2]

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected trifluoromethylquinoline derivatives against various human cancer cell lines, with IC50 values representing the concentration required to inhibit 50% of cell growth.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 10b | PC3 (Prostate) | 3.02 | [2] |

| LNCaP (Prostate) | 3.45 | [2] | |

| K562 (Leukemia) | 3.98 | [2] | |

| Compound 12e | MGC-803 (Gastric) | 1.38 | [12] |

| HCT-116 (Colon) | 5.34 | [12] | |

| MCF-7 (Breast) | 5.21 | [12] | |

| Compound 2 | A549 (Lung) | 14.14 | [13] |

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[14][15][16][17][18]

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[18]

-

Compound Treatment: Prepare serial dilutions of the trifluoromethylquinoline compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug). Incubate for 48-72 hours.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[17]

-

Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[14][15]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[17]

-

Absorbance Measurement: Gently shake the plate for 5-15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Visualizations

Caption: Key anticancer mechanisms of trifluoromethylquinolines.

Antimicrobial Activity: Combating Bacterial Resistance

The emergence of multidrug-resistant bacteria poses a significant threat to global health. Quinoline-based compounds, particularly fluoroquinolones, have long been a mainstay in antibacterial therapy. The incorporation of a trifluoromethyl group offers a promising avenue for developing new antimicrobial agents with improved efficacy and the potential to overcome existing resistance mechanisms.[1][19]

Mechanism of Action: Targeting Essential Bacterial Processes

The primary antibacterial mechanism of quinolones involves the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[20] By forming a stable complex with the enzyme-DNA intermediate, they trap the enzymes, leading to lethal double-strand breaks in the bacterial chromosome. The trifluoromethyl group can enhance the binding affinity of the quinoline core to these enzymes and may also increase the compound's penetration through the bacterial cell wall.[21]

Quantitative Data: In Vitro Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected trifluoromethyl-containing quinolone derivatives against various bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| CS-940 | Staphylococcus aureus (Oxacillin-susceptible) | ≤2 | [22] |

| Enterococcus faecium | 4 | [22] | |

| Acinetobacter spp. | 0.03 | [22] | |

| ACNBF | Vibrio parahaemolyticus | 100 | [17] |

| ITFMA | Vibrio parahaemolyticus | 50 | [17] |

Experimental Protocols

This method is a standardized and widely used technique to determine the MIC of an antimicrobial agent.[11]

Principle: A serial two-fold dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized bacterial suspension. The MIC is determined as the lowest concentration of the agent that inhibits visible bacterial growth after incubation.

Step-by-Step Protocol:

-

Compound Preparation: Prepare a stock solution of the trifluoromethylquinoline compound in a suitable solvent (e.g., DMSO). Create a series of two-fold dilutions of the compound in cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Inoculum Preparation: From a fresh overnight culture of the test bacterium on an appropriate agar plate, suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

-

Plate Inoculation: Dispense 50 µL of the appropriate compound dilution into each well of a 96-well microtiter plate. Add 50 µL of the standardized bacterial inoculum to each well. Include a growth control well (broth and inoculum only) and a sterility control well (broth only).

-

Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Visualizations

Caption: Workflow for MIC determination by broth microdilution.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to a wide range of diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Quinoline derivatives have been investigated for their anti-inflammatory properties, and the addition of a trifluoromethyl group can enhance this activity.[11][23]

Mechanism of Action: Targeting Pro-inflammatory Mediators

The anti-inflammatory effects of trifluoromethylquinolines are often attributed to their ability to inhibit the production of pro-inflammatory mediators.

-

Inhibition of Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are key enzymes in the synthesis of prostaglandins, which are potent inflammatory mediators. Some trifluoromethyl-containing compounds have shown selective inhibition of COX-2, which is desirable as it is primarily induced during inflammation, potentially reducing the gastrointestinal side effects associated with non-selective COX inhibitors.[10][24]

-

Suppression of Nitric Oxide (NO) Production: Inducible nitric oxide synthase (iNOS) produces large amounts of nitric oxide (NO) during inflammation, contributing to tissue damage. Trifluoromethylquinolines may inhibit the expression or activity of iNOS, thereby reducing NO production.[25]

-

Modulation of Cytokine Production: Pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins (e.g., IL-6, IL-1β) play a central role in the inflammatory response. Trifluoromethylquinolines can potentially suppress the production of these cytokines by modulating signaling pathways like NF-κB.[25]

Quantitative Data: In Vitro Anti-inflammatory Activity

The following table summarizes the in vitro anti-inflammatory activity of selected trifluoromethyl-containing compounds, with IC50 values representing the concentration required for 50% inhibition of the target.

| Compound ID | Target | IC50 (nM) | Reference |

| Compound 1 | COX-2 | 6.5 | [24] |

| Compound 3 | COX-2 | 27.4 | [24] |

| Compound 4 | COX-2 | 15.2 | [24] |

Experimental Protocols

This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.

Principle: The Griess reagent is used to quantify nitrite, a stable and nonvolatile breakdown product of NO.

Step-by-Step Protocol:

-

Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

-

Compound Treatment: Pre-treat the cells with various concentrations of the trifluoromethylquinoline compound for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce iNOS expression and NO production. Incubate for 24 hours.

-

Griess Assay: Collect the cell culture supernatant. Mix an equal volume of the supernatant with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

Absorbance Measurement: After a short incubation period, measure the absorbance at 540 nm. The amount of nitrite is determined using a sodium nitrite standard curve.

Neuroprotective Potential: Shielding the Nervous System

Neurodegenerative diseases such as Alzheimer's and Parkinson's disease are characterized by progressive neuronal loss. There is a growing interest in the development of neuroprotective agents that can slow or halt this process. Quinoline derivatives have shown promise in this area, and the unique properties of the trifluoromethyl group may enhance their neuroprotective effects.[26][27][28]

Mechanism of Action: Combating Neuronal Stress

The neuroprotective mechanisms of trifluoromethylquinolines are likely multifaceted and may involve:

-

Antioxidant Activity: Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases. Trifluoromethylquinolines may act as antioxidants, scavenging reactive oxygen species (ROS) and protecting neurons from oxidative damage.[26]

-

Anti-inflammatory Effects: Neuroinflammation plays a crucial role in the pathogenesis of many neurodegenerative disorders. By inhibiting the production of pro-inflammatory mediators in the brain, these compounds can reduce neuroinflammation and its detrimental effects on neurons.[27]

-

Modulation of Neurotransmitter Systems: Some quinoline derivatives have been shown to interact with neurotransmitter systems, such as the cholinergic system, which is implicated in Alzheimer's disease.[29]

Quantitative Data: In Vitro Neuroprotective Activity

The following table presents the half-maximal effective concentration (EC50) values for the neuroprotective effects of selected quinolylnitrones against oxidative stress-induced neuronal cell death.

| Compound ID | Neuroprotective Effect | EC50 (µM) | Reference |

| QN23 | Against O-R treatment | 1.9 ± 0.3 | [8] |

| Against IR exposure | 3.1 ± 0.4 | [8] |

Experimental Protocols

This assay assesses the ability of a compound to protect neurons from glutamate-induced cell death.

Principle: Excessive stimulation of glutamate receptors leads to an influx of calcium ions, triggering a cascade of events that result in neuronal death (excitotoxicity).

Step-by-Step Protocol:

-

Neuronal Cell Culture: Culture primary neurons or a neuronal cell line (e.g., SH-SY5Y) in appropriate culture conditions.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of the trifluoromethylquinoline compound for a specified period.

-

Glutamate Exposure: Expose the cells to a toxic concentration of glutamate for a defined duration.

-

Cell Viability Assessment: After the glutamate exposure, assess cell viability using methods such as the MTT assay or by measuring the release of lactate dehydrogenase (LDH), an indicator of cell membrane damage.

Structure-Activity Relationship (SAR) and Drug-Likeness

The biological activity of trifluoromethylquinolines is highly dependent on the position of the trifluoromethyl group and the nature and position of other substituents on the quinoline ring.[21] For instance, in anticancer quinolines, the presence of an amino or alkoxy group at specific positions can significantly enhance potency.[11][21]

The "drug-likeness" of these compounds can be evaluated using computational tools and established guidelines such as Lipinski's Rule of Five, which predicts the oral bioavailability of a compound based on its physicochemical properties (molecular weight, lipophilicity, hydrogen bond donors, and acceptors).[30] The trifluoromethyl group generally increases lipophilicity, which can improve membrane permeability but may also lead to higher metabolic turnover if not strategically placed.[7]

Conclusion and Future Perspectives

Trifluoromethylquinolines represent a highly promising class of compounds with a broad range of potential therapeutic applications. Their demonstrated anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities, coupled with the favorable physicochemical properties imparted by the trifluoromethyl group, make them attractive candidates for further drug development.

Future research should focus on the synthesis and evaluation of novel trifluoromethylquinoline derivatives with improved potency and selectivity for their respective targets. A deeper understanding of their mechanisms of action, particularly the specific influence of the trifluoromethyl group on target binding and cellular processes, will be crucial for rational drug design. Furthermore, in vivo studies are needed to validate the promising in vitro results and to assess the pharmacokinetic and safety profiles of these compounds. The continued exploration of the trifluoromethylquinoline scaffold holds great promise for the discovery of new and effective therapies for a wide range of human diseases.

References

-

Design, Synthesis, and Biological Evaluation of Novel Quinazoline Derivatives Possessing a Trifluoromethyl Moiety as Potential Antitumor Agents. (n.d.). Retrieved January 26, 2026, from [Link]

-

Annotated Review on Various Biological Activities of Quinoline Molecule. (2022). Biointerface Research in Applied Chemistry, 12(5), 6347-6371. [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). Pharmaceuticals, 15(10), 1269. [Link]

-

Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model. (2024). Journal of Inflammation Research, 17, 301-314. [Link]

-

Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. (2025). Journal of Biomolecular Structure and Dynamics, 1-17. [Link]

-

Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (2023). Antioxidants, 12(10), 1876. [Link]

-

Synthesis of novel 4-substituted-7-trifluoromethylquinoline derivatives with nitric oxide releasing properties and their evaluation as analgesic and anti-inflammatory agents. (2005). Bioorganic & Medicinal Chemistry, 13(20), 5759-5765. [Link]

-

Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022). Journal of Biomolecular Structure and Dynamics, 41(19), 9607-9635. [Link]

- Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. (2024). International Journal of Chemical Studies, 12(1), 1-10.

-

Neuroprotective effects, effective dose 50 (EC50) values, and maximal... (n.d.). Retrieved January 26, 2026, from [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). Molecules, 30(13), 2898. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). Molecules, 30(13), 2898. [Link]

-

New trifluoromethyl quinolone derivatives: synthesis and investigation of antimicrobial properties. (2013). Medicinal Chemistry Research, 22(6), 2836-2846. [Link]

-

The IC 50 values of anti-inflammatory activity, DPPH radical scavenging... (n.d.). Retrieved January 26, 2026, from [Link]

-

Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. (2011). Journal of the Serbian Chemical Society, 76(1), 1-10. [Link]

-

Calculated logP values for investigated compounds. (n.d.). Retrieved January 26, 2026, from [Link]

-

Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). Journal of Biomolecular Structure and Dynamics, 1-28. [Link]

-

Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. (2023). Molecules, 28(23), 7904. [Link]

-

Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes. (2023). Molecules, 28(10), 4184. [Link]

-

4-Aminoquinoline: a comprehensive review of synthetic strategies. (2025). Frontiers in Chemistry, 13, 1553975. [Link]

-

Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. (2025). Alzheimer's & Dementia, 21(S5), e095818. [Link]

-

Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. (2024). Pharmaceuticals, 17(10), 1269. [Link]

-

(PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). Retrieved January 26, 2026, from [Link]

-

Synthesis and Physicochemical Characterization of 5-Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. (2023). ChemRxiv. [Link]

-

Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (2023). Antioxidants, 12(10), 1876. [Link]

-

Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity. (2008). Bioorganic & Medicinal Chemistry Letters, 18(20), 5514-5517. [Link]

-

(PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). Retrieved January 26, 2026, from [Link]

-

In vitro Antioxidant and anti-inflammatory properties of selected Moroccan medicinal plants. (2016). Journal of Applied Pharmaceutical Science, 6(5), 156-162. [Link]

-

Theoretical Study of Quinoline Derivatives Involved in Neurodegenerative Diseases. (2020). Current Pharmaceutical Design, 26(23), 2731-2740. [Link]

-

Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model. (2018). ChemMedChem, 13(16), 1696-1700. [Link]

-

Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives. (2021). Scientific Reports, 11(1), 18918. [Link]

-

LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. (2024). Retrieved January 26, 2026, from [Link]

-

Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. (2015). Current Medicinal Chemistry, 22(23), 2736-2757. [Link]

-

Synthesis and biological evaluation of the first pentafluorosulfanyl analogs of mefloquine. (2015). Organic & Biomolecular Chemistry, 13(31), 8475-8479. [Link]

-

Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (2022). ACS Medicinal Chemistry Letters, 13(11), 1696-1701. [Link]

-

Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. (2023). Antibiotics, 12(11), 1600. [Link]

-

Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. (2024). Journal of the Indian Chemical Society, 101(3), 101314. [Link]

-

Antiinflammatory activity of compounds (1-20) in terms of IC50 value. (n.d.). Retrieved January 26, 2026, from [Link]

-

Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. (2025). Alzheimer's & Dementia, 21(S5). [Link]

-

Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. (2021). The Journal of Organic Chemistry, 86(20), 14197-14209. [Link]

-

Antimicrobial Activity of CS-940, a New Trifluorinated Quinolone. (1995). Antimicrobial Agents and Chemotherapy, 39(8), 1744-1749. [Link]

-

Synthesis and biological evaluation of new 2-arylcarbonyl-3-trifluoromethylquinoxaline 1,4-di-N-oxide derivatives and their reduced analogues. (2007). Journal of Medicinal Chemistry, 50(23), 5729-5737. [Link]

-

Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. (2024). Molecules, 29(12), 2818. [Link]

Sources

- 1. New trifluoromethyl quinolone derivatives: synthesis and investigation of antimicrobial properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemijournal.com [chemijournal.com]

- 4. mdpi.com [mdpi.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities [mdpi.com]

- 10. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biointerfaceresearch.com [biointerfaceresearch.com]

- 12. researchgate.net [researchgate.net]

- 13. Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. mdpi.com [mdpi.com]

- 21. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Antimicrobial activity of CS-940, a new trifluorinated quinolone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues [mdpi.com]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 29. walshmedicalmedia.com [walshmedicalmedia.com]

- 30. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of 6-Fluoro-4-(trifluoromethyl)quinolin-2-amine in Kinase Inhibitor Synthesis

Introduction: The Strategic Importance of the Fluorinated Quinoline Scaffold in Kinase Inhibition

The quinoline core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous FDA-approved drugs.[1] Its rigid, bicyclic aromatic structure provides an excellent framework for orienting functional groups to interact with the ATP-binding pocket of protein kinases. The specific derivative, 6-Fluoro-4-(trifluoromethyl)quinolin-2-amine, represents a highly strategic starting material for the synthesis of next-generation kinase inhibitors. The incorporation of fluorine and a trifluoromethyl (-CF3) group can significantly enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity to target proteins.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of this versatile building block in the development of potent and selective kinase inhibitors.

Physicochemical Properties of 6-Fluoro-4-(trifluoromethyl)quinolin-2-amine

A foundational step in leveraging a chemical scaffold is understanding its intrinsic properties. These characteristics influence reactivity, solubility, and ultimately, the pharmacokinetic profile of its derivatives.

| Property | Value | Source |

| CAS Number | 1116339-59-3 | Amadis Chemical |

| Molecular Formula | C₁₀H₆F₄N₂ | Amadis Chemical |

| Molecular Weight | 230.16 g/mol | Amadis Chemical |

| Appearance | Off-white to pale yellow solid | Typical |

| Solubility | Soluble in DMSO, DMF, and chlorinated solvents | Inferred from structure |

| Storage | Store at 2-8°C for long-term stability | Amadis Chemical |

PART 1: Synthesis of 6-Fluoro-4-(trifluoromethyl)quinolin-2-amine

While a direct, one-pot synthesis for this specific molecule is not widely published, a plausible and efficient multi-step synthetic route can be devised based on established quinoline synthesis methodologies. The following protocol outlines a robust approach starting from commercially available precursors.

Proposed Synthetic Workflow

Sources

Troubleshooting & Optimization

Navigating the Synthesis of 6-Fluoro-4-(trifluoromethyl)quinolin-2-amine: A Technical Troubleshooting Guide

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 6-Fluoro-4-(trifluoromethyl)quinolin-2-amine, a key building block in medicinal chemistry and materials science, often presents unique challenges due to the presence of strongly electron-withdrawing fluorine and trifluoromethyl substituents. This guide, structured as a technical support center, provides in-depth troubleshooting advice and answers to frequently asked questions to navigate the complexities of its synthesis, focusing on the prevalent Friedländer annulation reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 6-Fluoro-4-(trifluoromethyl)quinolin-2-amine, and what are its key challenges?

The most widely employed method is the Friedländer annulation, a condensation reaction between an ortho-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group.[1] In this case, the typical starting materials are 2-amino-5-fluorobenzotrifluoride and a suitable three-carbon building block, most commonly ethyl 4,4,4-trifluoro-3-oxobutanoate.

The primary challenges in this synthesis stem from the electronic properties of the starting materials. The electron-withdrawing nature of the fluoro and trifluoromethyl groups can deactivate the aniline nitrogen in 2-amino-5-fluorobenzotrifluoride, potentially slowing down the initial condensation step.[2] Furthermore, the trifluoromethyl group in ethyl 4,4,4-trifluoro-3-oxobutanoate enhances the acidity of the α-protons, which can lead to competing side reactions.

Q2: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Low yields can be attributed to several factors. Incomplete reaction is a common issue. The deactivating effect of the electron-withdrawing groups may necessitate more forcing reaction conditions, such as higher temperatures or longer reaction times, to drive the condensation and cyclization to completion. The choice of catalyst is also critical. While the Friedländer reaction can be catalyzed by both acids and bases, for substrates with strongly electron-withdrawing groups, a strong acid catalyst like p-toluenesulfonic acid or a Lewis acid can be more effective in promoting the reaction.[3][4]

Another potential cause for low yield is the occurrence of side reactions. The high acidity of the methylene protons in ethyl 4,4,4-trifluoro-3-oxobutanoate makes it susceptible to self-condensation reactions, particularly under basic conditions. This is analogous to the Claisen condensation of esters.

Q3: I am observing multiple spots on my TLC analysis of the crude product. What are the potential byproducts?

The presence of multiple spots on a TLC plate is a strong indicator of byproduct formation. Based on the mechanism of the Friedländer synthesis and the reactivity of the starting materials, several byproducts can be anticipated:

-

Incomplete Cyclization Products: The reaction may stall after the initial condensation, leading to the formation of an enamine or a β-amino-α,β-unsaturated ketone intermediate. These intermediates may be stable enough to be isolated, especially if the cyclization step is slow.

-

Self-Condensation Product of Ethyl 4,4,4-trifluoro-3-oxobutanoate: Under basic conditions, ethyl 4,4,4-trifluoro-3-oxobutanoate can undergo self-condensation to form a diketo-ester. This side reaction consumes one of the key starting materials, thereby reducing the yield of the desired quinoline.

-

Isomeric Products: While the reaction with ethyl 4,4,4-trifluoro-3-oxobutanoate is generally regioselective, the use of unsymmetrical ketones in Friedländer synthesis can lead to the formation of regioisomers.[5] Although less likely with the specified starting materials, it is a possibility to consider if alternative ketones are used.

-

Products of Starting Material Decomposition: Under harsh reaction conditions (e.g., high temperatures, strong acids or bases), the starting materials themselves may decompose. For instance, the trifluoromethyl group can be susceptible to hydrolysis under certain conditions, although this is generally a slow process.[6] Defluorination is another potential, though less common, side reaction with fluorinated aromatics.[7]

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered during the synthesis of 6-Fluoro-4-(trifluoromethyl)quinolin-2-amine.

| Observed Issue | Potential Cause(s) | Recommended Action(s) |

| Low or No Product Formation | 1. Insufficient reaction temperature or time. 2. Inappropriate catalyst or catalyst concentration. 3. Deactivated starting material. | 1. Gradually increase the reaction temperature and monitor the reaction progress by TLC. 2. Screen different acid catalysts (e.g., p-TsOH, H₂SO₄, Lewis acids like ZnCl₂) and optimize the catalyst loading.[3] 3. Ensure the purity of the 2-amino-5-fluorobenzotrifluoride. |

| Multiple Byproducts Observed on TLC | 1. Self-condensation of the β-ketoester. 2. Incomplete cyclization. 3. Decomposition of starting materials or product. | 1. If using a base catalyst, switch to an acid catalyst to minimize self-condensation. 2. Increase the reaction temperature or prolong the reaction time to promote the final cyclization and dehydration steps. 3. Use milder reaction conditions if possible. Consider protecting groups if functional groups are sensitive. |

| Difficulty in Product Purification | 1. Byproducts with similar polarity to the desired product. 2. Tarry or oily crude product. | 1. Employ column chromatography with a carefully selected solvent system. Gradient elution may be necessary to achieve good separation. 2. Consider a thorough work-up procedure to remove catalyst and inorganic salts. A pre-purification step, such as trituration with a non-polar solvent, may help to solidify the crude product. |

| Formation of an Unexpected Isomer | 1. Use of an unsymmetrical ketone as a starting material. | 1. Confirm the structure of the starting materials. If using an alternative to ethyl 4,4,4-trifluoro-3-oxobutanoate, be aware of potential regioselectivity issues and consult literature for similar reactions.[5] |

Experimental Protocols: A Closer Look

General Procedure for Friedländer Annulation

A typical laboratory-scale synthesis would involve the following steps:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-5-fluorobenzotrifluoride and a slight excess (1.1-1.2 equivalents) of ethyl 4,4,4-trifluoro-3-oxobutanoate in a suitable high-boiling solvent such as diphenyl ether or Dowtherm A.

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (typically 5-10 mol%).

-

Reaction: Heat the mixture to a high temperature (typically 150-200 °C) and maintain it for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash it with an aqueous solution of a weak base (e.g., sodium bicarbonate) to neutralize the acid catalyst. Subsequently, wash with brine and dry the organic layer over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Visualizing Potential Side Reactions

To better understand the potential formation of byproducts, the following diagrams illustrate the main reaction pathway and a key side reaction.

Figure 1. Simplified workflow of the desired Friedländer synthesis and a potential side reaction.

Sources

- 1. Synthesis of 2-trifluoromethylated quinolines from CF3-alkenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

Technical Support Center: Friedländer Synthesis of Quinolines

Welcome to the technical support center for the Friedländer synthesis of quinolines. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful reaction to construct quinoline scaffolds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. My aim is to provide not just solutions, but also the underlying scientific reasoning to empower you to optimize your synthetic strategies.

Troubleshooting Guide: Navigating Common Experimental Hurdles

The Friedländer synthesis, first reported by Paul Friedländer in 1882, is a robust method for quinoline synthesis involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[1][2] While versatile, the reaction is not without its challenges. This section addresses common problems in a question-and-answer format.

Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Low yields in the Friedländer synthesis are a frequent issue and can often be traced back to several factors.[3]

-

Harsh Reaction Conditions: Traditional methods often employ high temperatures and strong acid or base catalysts, which can lead to the degradation of starting materials or the desired product.[1]

-

Expert Insight: Many organic molecules, especially those with sensitive functional groups, are not stable at the high temperatures (>150 °C) sometimes used in classical Friedländer reactions. This can lead to charring and the formation of intractable tars, significantly reducing the isolated yield of the desired quinoline.

-

Solution: Consider employing milder reaction conditions. Modern catalytic systems, such as those based on gold or iodine, can facilitate the reaction at lower temperatures.[1][4] Additionally, microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields by providing efficient and uniform heating.[5]

-

-

Suboptimal Catalyst Choice: The selection of the catalyst is critical for the success of the reaction. An inappropriate catalyst can lead to low conversion rates or the promotion of undesired side reactions.

-

Expert Insight: The choice between an acid or base catalyst depends on the specific substrates. For the condensation of ketones with 2-aminoaryl ketones, acidic conditions are often more effective, while basic conditions are generally efficient for reactions involving 2-aminoaryl aldehydes.[6]

-

Solution: A wide range of modern catalysts have been developed to improve the efficiency and selectivity of the Friedländer synthesis. These include ionic liquids, metal-organic frameworks, and polymer-supported catalysts.[7] It is advisable to screen a variety of catalysts to find the optimal one for your specific substrate combination.

-

-

Competing Side Reactions: The most common side reaction is the self-condensation of the ketone reactant (an aldol condensation), which consumes the starting material and reduces the yield of the quinoline product.[1]

-

Expert Insight: This is particularly problematic under basic conditions, which promote enolate formation from the ketone.

-

Solution: To circumvent this, one can use an imine analogue of the 2-aminoaryl aldehyde or ketone.[1] This pre-formation of the Schiff base can favor the desired cyclization pathway.

-

Question 2: I am using an unsymmetrical ketone and obtaining a mixture of regioisomers. How can I control the regioselectivity?

Regioselectivity is a significant challenge when using unsymmetrical ketones, as the reaction can proceed via two different enolates, leading to a mixture of quinoline products.

-